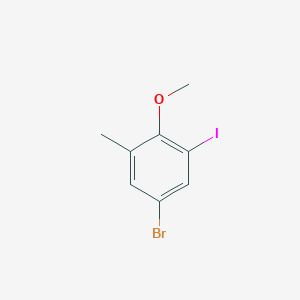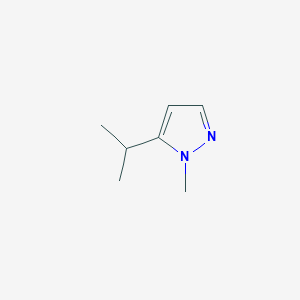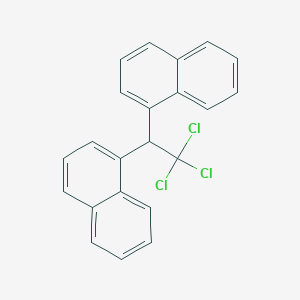![molecular formula C19H16BrN3O5 B12466382 6-Bromo-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole]](/img/structure/B12466382.png)
6-Bromo-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of bromine and nitro groups in its structure adds to its reactivity and potential utility in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] typically involves multiple steps. One common method includes the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives . The reaction conditions often involve the use of solvents like methanol and the application of UV light to induce photochromic behavior .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:
Oxidation: The presence of nitro groups makes it susceptible to oxidation reactions.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The bromine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under suitable conditions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amino derivatives are common products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible transformation between its closed-ring spiropyran form and the open-ring merocyanine form . This transformation alters its chemical and physical properties, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]
- 1’,3’,3’-Trimethyl-6,8-dinitrospiro[chromene-2,2’-indole]
- 8-Bromo-1’,3’,3’-trimethyl-5’,6-dinitrospiro[chromene-2,2’-indole]
Uniqueness
6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and photochromic properties. This makes it particularly valuable in applications requiring light-induced molecular changes .
Propiedades
Fórmula molecular |
C19H16BrN3O5 |
|---|---|
Peso molecular |
446.3 g/mol |
Nombre IUPAC |
6-bromo-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C19H16BrN3O5/c1-18(2)14-10-13(22(24)25)4-5-15(14)21(3)19(18)7-6-11-8-12(20)9-16(23(26)27)17(11)28-19/h4-10H,1-3H3 |
Clave InChI |
LWDDOUINTHHAAH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])N(C13C=CC4=C(O3)C(=CC(=C4)Br)[N+](=O)[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[2-(4-chlorophenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B12466303.png)

![4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B12466314.png)
![N-[3-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B12466317.png)
![2-{[1-(2,4-Dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B12466321.png)
![N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide](/img/structure/B12466330.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12466336.png)


![6-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B12466357.png)
![5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12466364.png)

![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466389.png)

